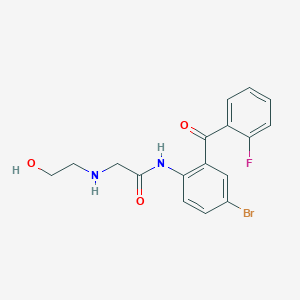

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone

Descripción

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone is a complex organic compound that belongs to the class of benzophenones Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science

Propiedades

IUPAC Name |

N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGPOQZBBMNCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519828 | |

| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71980-88-6 | |

| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Bromination and Fluorination

- Bromination : Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under Lewis acid catalysis (e.g., AlCl₃ or FeBr₃).

- Fluorination : Direct fluorination of benzophenone derivatives using agents like HF or fluorinated reagents (e.g., 1-fluoro-2,4,6-trinitrobenzene).

Example :

A patent describes synthesizing 2-fluoro-5-bromobenzaldehyde via bromination of o-fluorobenzaldehyde with Br₂ in dichloroethane/ZnBr₂. This route could be adapted for benzophenone derivatives.

Amino Group Introduction

The hydroxyethylaminoacetylamino group is introduced via aminolysis or reductive amination . Key steps include:

Step 2: Acylation and Amination

- Acylation : Reaction of bromophenyl intermediates with acyl chlorides (e.g., chloroacetyl chloride) to form acetylated derivatives.

- Amination : Substitution of halogen atoms with amines (e.g., ethylenediamine derivatives) under basic conditions.

Example :

For 2-amino-5-bromo-2'-fluorobenzophenone (a related compound), o-fluorobenzoyl chloride reacts with p-chlorobenzoic acid amide under ZnCl₂ catalysis at 100–350°C.

Hydroxyethyl Group Functionalization

The hydroxyethyl moiety is added via Michael addition or nucleophilic substitution .

Step 3: Hydroxyethylamine Coupling

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect amines during acetylation.

- Hydroxyethylamine Introduction : React acetylated intermediates with 2-hydroxyethylamine under mild alkaline conditions.

Example :

A thiophene derivative synthesis employs Grignard reagents to add methyl groups, suggesting analogous strategies for hydroxyethylamine incorporation.

Optimized Reaction Conditions

Critical parameters include solvent choice, temperature, and catalysts.

Challenges and Innovations

- Regioselectivity : Bromination at the 5-position requires directing groups (e.g., -NO₂).

- Byproduct Minimization : Purification via recrystallization or chromatography is essential.

- Catalyst Recycling : Raney nickel or CuBr can be reused in hydrogenation/diazotization steps.

Comparative Analysis of Synthetic Routes

| Route | Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination → Acylation → Amination | 3 steps | High yield, simple purification | Requires anhydrous conditions |

| Fluorination → Bromination → Functionalization | 3 steps | Better regioselectivity | Expensive fluorinating agents |

| Direct Coupling | 2 steps | Shorter synthesis time | Lower functional group tolerance |

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of advanced materials with specific properties, such as UV resistance and fluorescence.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: A simpler structure without the bromine, fluorine, and amino groups.

2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group instead of the amino groups.

4-Bromo-2-fluorobenzophenone: Lacks the hydroxyethylaminoacetylamino group.

Uniqueness

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2’-fluorobenzophenone is unique due to its combination of bromine, fluorine, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its structure includes a bromine atom, a fluorine atom, and an amino group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C₁₃H₉BrFNO

- Molecular Weight: 294.12 g/mol

- Melting Point: 100–104 °C

- CAS Number: 1479-58-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids and proteins.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that are critical for cell proliferation and survival.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Anticancer Properties

Research involving various cancer cell lines indicated that this compound can induce apoptosis through the activation of caspase pathways. A notable study reported a reduction in cell viability by over 50% at concentrations above 10 µM in breast cancer cells.

Anti-inflammatory Effects

In vitro experiments revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone, and which intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route starts with 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0, ) as a precursor. This intermediate can be converted to the corresponding benzophenone via Friedel-Crafts acylation using a brominated acetophenone derivative (e.g., 2-Bromo-4′-fluoroacetophenone, CAS 403-29-2, ). Subsequent functionalization involves introducing the 2-hydroxyethylaminoacetylamino group via amide coupling. Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Focus on distinguishing aromatic protons (e.g., splitting patterns from fluorine and bromine substituents) and amide NH signals (δ 6.5–8.0 ppm). Compare with NIST-standardized benzophenone derivatives ( ).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₅H₁₃BrFN₂O₂) and fragmentation patterns indicative of the bromine and fluorine substituents.

- HPLC : Use a C18 column with a water/acetonitrile mobile phase to confirm purity (>95%). Retention time alignment with reference standards (e.g., ) is critical .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer : The compound’s solubility varies with solvent polarity. Start with DMSO for stock solutions and dilute in aqueous buffers (pH 6–8). For stability, store at 0–6°C in amber vials to prevent photodegradation, as brominated and fluorinated aromatics are light-sensitive ( ). Avoid prolonged exposure to moisture to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers optimize the amide coupling step to minimize by-products like N-acylurea or unreacted intermediates?

- Methodological Answer :

- Catalyst Selection : Use HOBt or HOAt as additives to suppress racemization and improve coupling efficiency.

- Stoichiometry : Maintain a 1.2:1 molar ratio of activated carboxylic acid to amine.

- Reaction Monitoring : Employ TLC (silica, UV visualization) or in-situ FTIR to track amine consumption (disappearance of NH stretch at ~3400 cm⁻¹).

- Work-Up : Quench excess reagent with 1M HCl, followed by extraction with ethyl acetate. Purify via preparative HPLC if side products persist ().

Q. What strategies resolve contradictions in reported yields or purity when synthesizing this compound?

- Methodological Answer :

- Source Validation : Ensure starting materials (e.g., 5-Bromo-2-fluorobenzoic acid) are >97% pure (HPLC-grade, ).

- Replication Under Controlled Conditions : Reproduce reactions in anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., diastereomers from incomplete coupling or bromine displacement). Compare with deuterated analogs ( ) to confirm structural assignments .

Q. What mechanistic insights explain the electronic effects of bromine and fluorine substituents on reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine’s -I effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. Bromine’s steric bulk may hinder nucleophilic attack.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity.

- Experimental Validation : Perform Suzuki-Miyaura coupling with boronic acids (e.g., ) to test cross-coupling efficiency. Monitor reaction progress via ¹⁹F NMR to track fluorine’s influence on intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.